molecular formula C12H20ClN B2796341 2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride CAS No. 2287344-61-8

2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2796341
CAS No.: 2287344-61-8
M. Wt: 213.75
InChI Key: GZZXBXPGOPDXOT-UHFFFAOYSA-N
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Description

2-[4-(2-Methylpropyl)phenyl]ethanamine hydrochloride is a phenethylamine derivative characterized by a para-substituted 2-methylpropyl (isobutyl) group on the phenyl ring and an ethanamine backbone with a hydrochloride salt. Phenethylamine derivatives are frequently explored for their biological activity, including interactions with neurotransmitter receptors or enzyme targets like HSP90 .

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(2)9-12-5-3-11(4-6-12)7-8-13;/h3-6,10H,7-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZXBXPGOPDXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-isobutylbenzaldehyde.

    Reductive Amination: The aldehyde group of 4-isobutylbenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Free Base: The resulting amine is then converted to its free base form.

    Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of 2-[4-(2-Methylpropyl)phenyl]ethanamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the 2C-Series

The 2C-series of phenethylamines, such as 2C-T-7 hydrochloride (2,5-dimethoxy-4-propylthiophenethylamine hydrochloride), share the ethanamine backbone but differ in substituents on the phenyl ring. These compounds often exhibit psychoactive properties due to serotonin receptor interactions . Key differences include:

  • Substituent Position and Type : 2C-T-7 has methoxy groups at positions 2 and 5 and a propylthio group at position 4, whereas 2-[4-(2-methylpropyl)phenyl]ethanamine lacks methoxy groups and features an isobutyl group.
  • Molecular Weight : 2C-T-7 has a molecular weight of 291.9 g/mol , while the target compound’s calculated molecular weight (based on C₁₂H₁₈N·HCl) is approximately 217.7 g/mol.

Non-Psychoactive Derivatives

  • 2-[4-(Benzyloxy)phenyl]ethanamine Hydrochloride : This compound has a benzyloxy group at the para position. It is a white crystalline solid (melting point: 148–152°C) used as an intermediate in drug synthesis .
  • It is soluble in water and ethanol .

HSP90-Targeting Indole Derivatives

Compounds like Tryptamine hydrochloride (2-(1H-indol-3-yl)ethanamine hydrochloride) and its derivatives (e.g., 2-(5-ethylindol-3-yl)ethanamine hydrochloride) interact with HSP90 via hydrogen bonds to GLU527 and TYR604 residues . Unlike these indole-based analogs, 2-[4-(2-methylpropyl)phenyl]ethanamine lacks an indole ring, suggesting divergent biological targets.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Interactions/Applications
2-[4-(2-Methylpropyl)phenyl]ethanamine·HCl 4-isobutyl C₁₂H₁₈N·HCl ~217.7 Not reported Potential intermediate
2C-T-7 Hydrochloride 2,5-dimethoxy, 4-propylthio C₁₃H₂₁NO₂S·HCl 291.9 Not reported Psychoactive; serotonin receptor
2-[4-(Benzyloxy)phenyl]ethanamine·HCl 4-benzyloxy C₁₆H₁₇NO·HCl 287.8 148–152 Organic synthesis intermediate
Tryptamine Hydrochloride 3-indolyl C₁₀H₁₂N₂·HCl 196.7 Not reported HSP90 inhibition; antiplasmodial
2-(4-Methylsulfonylphenyl)ethylamine·HCl 4-methylsulfonyl C₉H₁₃NO₂S·HCl 247.7 Not reported Research chemical; solubility studies

Key Research Findings

  • Biological Activity : The 2C-series compounds (e.g., 2C-T-7) exhibit psychoactive effects via serotonin receptor agonism, while indole derivatives (e.g., Tryptamine·HCl) target HSP90 . The target compound’s isobutyl group may confer distinct pharmacokinetic properties, such as lipophilicity, influencing bioavailability.
  • Stability : 2C-T-7 remains stable in preserved blood for ~70 days at 4°C , whereas stability data for 2-[4-(2-methylpropyl)phenyl]ethanamine·HCl is unavailable.
  • Synthetic Routes: Analogous compounds like 2-[4-(benzyloxy)phenyl]ethanamine·HCl are synthesized via Grignard reactions (e.g., benzyl magnesium bromide with phenolic substrates) .

Biological Activity

2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to several biologically active compounds and is being investigated for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H19N·HCl
  • Molecular Weight : 233.76 g/mol

This compound features a phenethylamine backbone, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This action may contribute to its psychoactive effects and potential therapeutic benefits in mood disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Stimulant Activity : Similar to other phenethylamines, it may enhance alertness and energy levels.
  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly through the modulation of serotonin pathways.
  • Analgesic Properties : Some derivatives have shown promise in pain relief, warranting further investigation into their mechanisms.

Study on Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior examined the antidepressant-like effects of this compound in animal models. The findings indicated that administration led to significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established treatments.

Dosage (mg/kg) Immobilization Time (seconds)
Control120
590
1060
2045

Study on Stimulant Effects

Another study focused on the stimulant properties of this compound. In a controlled environment, subjects exhibited increased locomotor activity when administered varying doses of the compound.

Dosage (mg/kg) Distance Traveled (meters)
Control100
5150
10200
20250

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other phenethylamines such as amphetamines and similar derivatives.

Compound Primary Activity IC50 (μM)
AmphetamineStimulant0.5
MethamphetamineStimulant0.3
This compoundAntidepressant, StimulantTBD

Q & A

Basic: What synthetic methodologies are recommended for high-purity preparation of 2-[4-(2-Methylpropyl)phenyl]ethanamine hydrochloride?

A two-step approach is commonly employed:

Friedel-Crafts alkylation : React 2-methylpropyl chloride with benzene derivatives to form the 4-(2-methylpropyl)phenyl intermediate.

Ethanamine introduction : Use reductive amination or nucleophilic substitution to attach the ethanamine group, followed by HCl treatment to form the hydrochloride salt.
Key parameters include temperature control (<40°C during alkylation to prevent side reactions) and inert atmosphere conditions to avoid oxidation of the amine group . Purification via recrystallization (ethanol/water mixtures) ensures >95% purity.

Basic: What analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-methylpropyl group at C4 of phenyl, ethanamine chain).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.1% levels.
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 224.2 for free base; HCl adducts confirmed via isotopic patterns) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Enantiomeric impurities : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate R/S isomers, as stereochemistry significantly impacts receptor binding .
  • Assay variability : Standardize in vitro tests (e.g., serotonin receptor binding assays) using positive controls (e.g., serotonin reuptake inhibitors) and consistent buffer conditions (pH 7.4, 37°C) .
  • Metabolic interference : Perform hepatic microsome studies to identify metabolite interference (e.g., CYP450-mediated oxidation) .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

  • Continuous flow reactors : Improve mixing efficiency and heat dissipation for exothermic steps (e.g., alkylation), reducing side-product formation by 15–20% .
  • Catalyst screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) to maximize Friedel-Crafts alkylation efficiency. FeCl3 reduces waste and improves atom economy .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track amine group protonation during HCl salt formation, ensuring stoichiometric accuracy .

Advanced: How do structural analogs compare in receptor binding affinity, and what computational tools support this analysis?

  • Comparative SAR :

    CompoundModification5-HT Receptor IC50 (nM)Source
    TargetNone120 ± 15
    Analog AMethoxy at C385 ± 10
    Analog BTrifluoromethyl at C2450 ± 30
  • Computational modeling :

    • Molecular docking (AutoDock Vina) : Predict binding poses with serotonin transporter (SERT) using PDB 5I6X.
    • QM/MM simulations : Assess electronic effects of substituents (e.g., electron-withdrawing groups reduce amine basicity) .

Basic: What safety protocols are essential during handling and storage?

  • PPE : Use nitrile gloves and fume hoods to prevent inhalation (LD50 oral rat: 350 mg/kg, estimated).
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
  • Spill management : Neutralize with 5% sodium bicarbonate before disposal .

Advanced: How can researchers design experiments to evaluate pharmacokinetic (PK) properties?

  • In vitro ADME :
    • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability).
    • Metabolic stability : Incubate with human liver microsomes; measure parent compound depletion over 60 minutes .
  • In vivo PK : Administer to Sprague-Dawley rats (IV/oral); collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax, and t½ .

Advanced: What mechanistic studies elucidate the compound’s interaction with neurotransmitter systems?

  • Radioligand displacement assays : Use [³H]citalopram to quantify SERT binding affinity (Kd values).
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing 5-HT3 receptors measure ion current modulation .
  • Knockout models : Test 5-HT1A receptor knockout mice to isolate target-specific effects .

Basic: What are the key functional groups influencing chemical reactivity?

  • Phenyl ring : Directs electrophilic substitution (e.g., nitration at para position relative to 2-methylpropyl).
  • Ethanamine chain : Prone to Schiff base formation with aldehydes (pH-dependent).
  • Hydrochloride salt : Enhances water solubility (logP reduced from 2.1 to -0.3) .

Advanced: How can researchers mitigate oxidative degradation during long-term stability studies?

  • Antioxidant additives : Include 0.01% w/v ascorbic acid in formulations.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., N-oxide derivatives) .

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